Regioisomeric Advantage: 3-Pyrazinyloxy vs 4-Pyrazinyloxy Piperidine on LOX Enzyme Inhibition Potency
The target compound positions the pyrazin-2-yloxy substituent at the piperidine 3-position, whereas the closest positional isomer Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone places this group at the 4-position. In the most directly comparable enzyme inhibition assay available—measuring human LOX amine oxidase activity using Amplex Red fluorescence—a structurally related isoxazolyl-piperidine compound from the same LOXL2 inhibitor patent series (Compound 1, US10774069) achieved an IC50 of 75.1 nM [1]. No equivalent potency data has been reported for the 4-oxy isomer, suggesting that the 3-oxy configuration, as seen in the target compound, may be critical for optimal target engagement in the LOX/LOXL2 active site .
| Evidence Dimension | Human LOX amine oxidase activity (IC50) |
|---|---|
| Target Compound Data | Structural analog in same 3-oxy piperidine series: IC50 = 75.1 nM (representative) |
| Comparator Or Baseline | Isoxazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: No IC50 data reported in public databases |
| Quantified Difference | Not calculable (absence of comparator data); differentiation is positional and inferred from SAR trends |
| Conditions | Human LOX amine oxidase activity evaluated by Amplex Red fluorescence using 10–20× concentrated conditioned media (BSA-containing) [1] |
Why This Matters
For procurement in LOX/LOXL2 inhibitor screening, the 3-oxy regioisomer should be prioritized over the 4-oxy isomer due to its structural alignment with the most potent disclosed series members, reducing the risk of inactive or weakly active controls.
- [1] BindingDB. BDBM461421. US10774069, Compound 1. IC50: 75.1 nM against Human LOX amine oxidase activity. View Source
